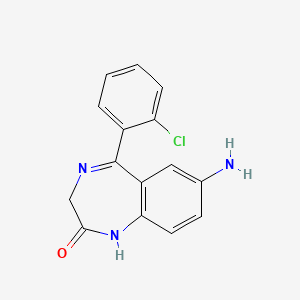

7-Aminoclonazepam

Vue d'ensemble

Description

Le 7-aminoclonazepam est un métabolite important du clonazepam, une benzodiazépine bien connue utilisée principalement pour ses propriétés anticonvulsivantes et anxiolytiques . Ce composé est formé par la réduction du groupe 7-nitro sur le clonazepam . Il est souvent étudié dans le contexte de la pharmacocinétique et de la toxicologie médico-légale en raison de sa présence dans les échantillons biologiques après l'administration de clonazepam .

Mécanisme D'action

Target of Action

7-Aminoclonazepam, a metabolite of Clonazepam, primarily targets the GABA A receptors . These receptors play a crucial role in the nervous system as they are responsible for mediating the inhibitory effects of gamma-aminobutyric acid (GABA), the chief inhibitory neurotransmitter .

Mode of Action

this compound interacts with its target, the GABA A receptors, by binding to them . This binding enhances the effect of GABA, leading to an increase in the inhibitory effects of this neurotransmitter . As a result, there is a decrease in neuronal excitability, which contributes to the compound’s anticonvulsant, sedative, and muscle relaxant properties .

Biochemical Pathways

The action of this compound primarily affects the GABAergic pathway . By enhancing the responses of GABA A receptors, it increases the inhibitory effects of GABA in the central nervous system . This modulation of the GABAergic pathway can lead to downstream effects such as reduced anxiety, prevention of seizures, and induction of sleep .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Clonazepam, the parent drug of this compound, is well-absorbed in the body with a bioavailability of 90% . It is metabolized in the liver by the cytochrome P450 3A enzyme to form metabolites including this compound . These metabolites are then excreted by the kidneys . The half-life of Clonazepam, the parent drug, ranges from 19 to 60 hours .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of GABAergic inhibition. This results in decreased neuronal excitability, which can manifest as reduced anxiety, prevention of seizures, and induction of sleep .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, both the parent drug Clonazepam and this compound are unstable in biofluids, so specimens should be preserved with sodium fluoride, stored at the lowest possible temperature, and analyzed quickly to minimize losses . Furthermore, drug interactions can also influence the action of this compound. For example, the level of Clonazepam can decrease when it is co-administered with certain other compounds .

Analyse Biochimique

Biochemical Properties

7-Aminoclonazepam plays a significant role in biochemical reactions as a metabolite of clonazepam. It is formed through the nitroreduction of clonazepam, primarily mediated by the enzyme cytochrome P450 3A4. This metabolite interacts with various biomolecules, including gamma-aminobutyric acid (GABA) receptors. The interaction with GABA receptors enhances the inhibitory effects of GABA, leading to its anxiolytic and anticonvulsant properties .

Cellular Effects

This compound influences various cellular processes, particularly in the central nervous system. It modulates cell signaling pathways by enhancing GABAergic transmission, which results in increased inhibitory post-synaptic potentials. This modulation affects gene expression related to neuronal excitability and synaptic plasticity. Additionally, this compound impacts cellular metabolism by altering the balance of neurotransmitters, which can influence overall brain function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the benzodiazepine site on GABA A receptors. This binding increases the affinity of GABA for its receptor, leading to enhanced chloride ion influx and hyperpolarization of the neuron. This hyperpolarization reduces neuronal excitability and prevents the propagation of seizure activity. Furthermore, this compound may inhibit certain enzymes involved in neurotransmitter metabolism, contributing to its overall pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under extreme pH or temperature variations. Long-term studies have shown that this compound can lead to tolerance and dependence, similar to its parent compound clonazepam. These effects are particularly evident in in vitro studies where prolonged exposure to the compound results in decreased receptor sensitivity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, it exhibits anxiolytic and anticonvulsant effects without significant adverse reactions. At higher doses, toxic effects such as sedation, respiratory depression, and motor impairment have been observed. These threshold effects highlight the importance of dosage regulation to avoid potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver through nitroreduction and acetylation, mediated by cytochrome P450 3A4 and N-acetyltransferase 2. The resulting metabolites, including 7-acetamidoclonazepam, are further conjugated with glucuronic acid or sulfate before excretion. These metabolic pathways ensure the elimination of this compound from the body while maintaining its pharmacological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its lipophilic nature, allowing it to cross the blood-brain barrier efficiently. It binds to plasma proteins, which aids in its distribution throughout the body. The compound is primarily localized in the central nervous system, where it exerts its pharmacological effects. Transporters such as P-glycoprotein may also play a role in its cellular uptake and efflux .

Subcellular Localization

This compound is predominantly localized in the synaptic cleft and post-synaptic neurons, where it interacts with GABA A receptors. Its subcellular localization is crucial for its activity, as it needs to be in close proximity to its target receptors. Post-translational modifications, such as phosphorylation, may influence its binding affinity and efficacy. Additionally, the compound may be sequestered in intracellular compartments, affecting its overall bioavailability and function .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

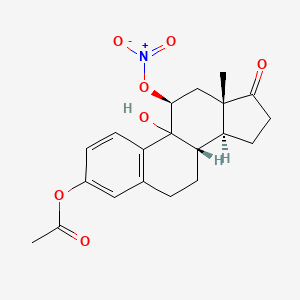

La synthèse du 7-aminoclonazepam implique généralement la réduction du clonazepam. Cette réduction peut être réalisée à l'aide de divers agents réducteurs tels que l'hydrogène en présence d'un catalyseur au palladium ou d'autres agents réducteurs appropriés . La réaction est généralement effectuée dans des conditions contrôlées afin d'assurer la réduction sélective du groupe nitro en groupe amino .

Méthodes de production industrielle

Dans un contexte industriel, la production de this compound suit des principes similaires mais à plus grande échelle. Le processus implique l'utilisation de réacteurs à haut rendement et de mesures strictes de contrôle de la qualité afin d'assurer la pureté et la cohérence du produit final . L'utilisation de l'extraction en phase solide et de la chromatographie en phase liquide-spectrométrie de masse (LC-MS) est courante aux étapes de purification et d'analyse .

Analyse Des Réactions Chimiques

Types de réactions

Le 7-aminoclonazepam subit diverses réactions chimiques, notamment :

Réduction : La principale réaction impliquée dans sa formation à partir du clonazepam.

Substitution : Le groupe amino peut participer à des réactions de substitution avec divers électrophiles.

Oxydation : Bien que moins fréquente, le groupe amino peut être oxydé dans des conditions spécifiques.

Réactifs et conditions courantes

Agents réducteurs : Hydrogène avec catalyseur au palladium, borohydrure de sodium.

Électrophiles : Halogénures d'alkyle, chlorures d'acyle pour les réactions de substitution.

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium pour les réactions d'oxydation.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des dérivés substitués du this compound et diverses formes oxydées .

Applications De Recherche Scientifique

Le 7-aminoclonazepam a plusieurs applications en recherche scientifique :

Pharmacocinétique : Étude du métabolisme du clonazepam et de sa détection dans les échantillons biologiques.

Toxicologie médico-légale : Utilisé comme marqueur dans les crimes commis sous l'effet de drogues et l'analyse post-mortem.

Neurosciences : Recherche de ses effets sur le système nerveux central et de son interaction avec les récepteurs de l'acide gamma-aminobutyrique (GABA).

Chimie analytique : Développement et validation de méthodes pour sa détection et sa quantification dans diverses matrices.

Mécanisme d'action

Le this compound exerce ses effets principalement par son interaction avec les récepteurs du GABA dans le système nerveux central . En se liant à ces récepteurs, il renforce les effets inhibiteurs du GABA, conduisant à des effets sédatifs, anxiolytiques et anticonvulsifs . Les voies exactes et les cibles moléculaires impliquées dans son action sont similaires à celles du clonazepam .

Comparaison Avec Des Composés Similaires

Composés similaires

Clonazepam : Le composé parent à partir duquel le 7-aminoclonazepam est dérivé.

7-Acétaminoclonazepam : Un autre métabolite du clonazepam formé par acétylation.

3-Hydroxyclonazepam : Un métabolite hydroxylé du clonazepam.

Unicité

Le this compound est unique en raison de sa formation par la réduction du groupe nitro sur le clonazepam, ce qui constitue une voie métabolique distincte par rapport à d'autres métabolites . Sa présence dans les échantillons biologiques est souvent utilisée comme marqueur de l'utilisation et du métabolisme du clonazepam .

Propriétés

IUPAC Name |

7-amino-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O/c16-12-4-2-1-3-10(12)15-11-7-9(17)5-6-13(11)19-14(20)8-18-15/h1-7H,8,17H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFRPWRJTGLSSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)N)C(=N1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197913 | |

| Record name | 7-Aminoclonazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4959-17-5 | |

| Record name | 7-Aminoclonazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4959-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Aminoclonazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004959175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Aminoclonazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4959-17-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-AMINOCLONAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17D6640Q7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 7-Aminoclonazepam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041817 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

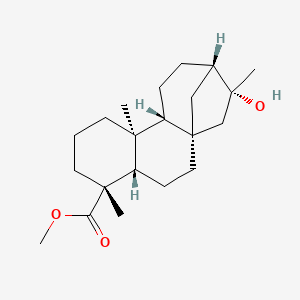

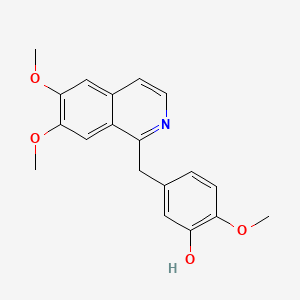

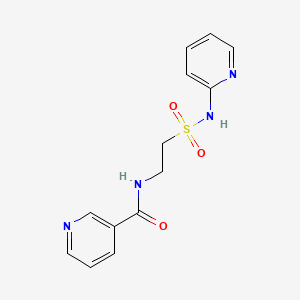

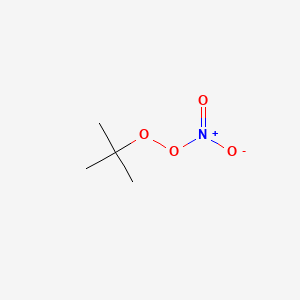

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1R)-2-amino-1-hydroxyethyl]-2-methylphenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B1198179.png)

![4,5,6,7,8,8-Hexachloro-1a,2,3,4,5,6,7,7b-octahydro-4,7-methanonaphtho[1,2-b]oxirene](/img/structure/B1198186.png)